molecular formula C11H10ClN3O B13044431 5-(Benzyloxy)-6-chloropyrimidin-4-amine

5-(Benzyloxy)-6-chloropyrimidin-4-amine

Cat. No.: B13044431
M. Wt: 235.67 g/mol
InChI Key: CQFRPBXQLNBFAS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-chloropyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a benzyloxy group at the 5-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-6-chloropyrimidin-4-amine typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Benzyloxy Substitution:

    Chlorination: The chlorination at the 6-position can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-chloropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while substitution of the chlorine atom with an amine may yield various amine derivatives.

Scientific Research Applications

5-(Benzyloxy)-6-chloropyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-chloropyrimidin-4-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-hydroxybenzaldehyde: This compound has a similar benzyloxy group but differs in the position and type of other substituents.

    4-(Benzyloxy)-2-hydroxybenzylideneamine: Another compound with a benzyloxy group, used in different chemical contexts.

    6-Chloro-4-aminopyrimidine: Shares the pyrimidine core with chlorine and amine substituents but lacks the benzyloxy group.

Uniqueness

5-(Benzyloxy)-6-chloropyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

6-chloro-5-phenylmethoxypyrimidin-4-amine

InChI

InChI=1S/C11H10ClN3O/c12-10-9(11(13)15-7-14-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15)

InChI Key

CQFRPBXQLNBFAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CN=C2Cl)N

Origin of Product

United States

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